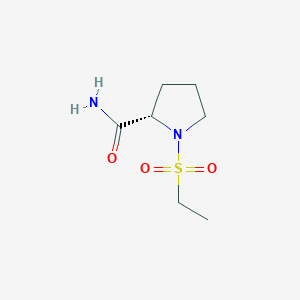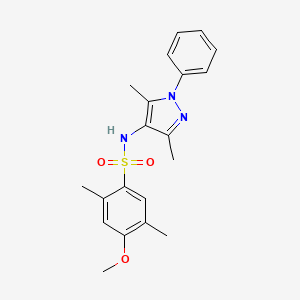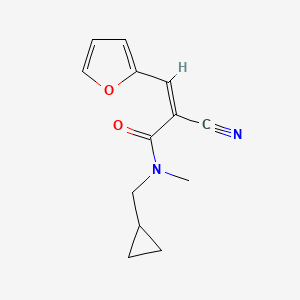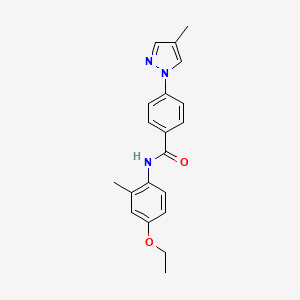![molecular formula C19H24N4O3 B7646465 1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide](/img/structure/B7646465.png)
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide, also known as BAY 41-2272, is a potent and selective activator of soluble guanylyl cyclase (sGC). sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a second messenger that regulates various physiological processes. BAY 41-2272 has been extensively studied for its potential therapeutic applications in cardiovascular diseases, pulmonary hypertension, and cancer.
作用机制
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 activates sGC by binding to its heme moiety and enhancing its sensitivity to nitric oxide (NO), a gas that regulates vascular tone and blood pressure. The binding of this compound 41-2272 to sGC induces a conformational change that increases the catalytic activity of the enzyme, leading to the production of cGMP. The increase in cGMP levels results in the relaxation of smooth muscle cells, vasodilation, and inhibition of platelet aggregation.
Biochemical and Physiological Effects:
This compound 41-2272 has been shown to have several biochemical and physiological effects, including:
- Vasodilation: this compound 41-2272 relaxes vascular smooth muscle cells and dilates blood vessels, leading to a decrease in blood pressure and an increase in blood flow.
- Antiplatelet activity: this compound 41-2272 inhibits platelet aggregation and reduces the risk of thrombosis and cardiovascular events.
- Anti-inflammatory activity: this compound 41-2272 suppresses the production of pro-inflammatory cytokines and chemokines, and reduces the recruitment of leukocytes to the site of inflammation.
- Anticancer activity: this compound 41-2272 inhibits the proliferation and migration of cancer cells, and induces apoptosis in some types of cancer cells.
实验室实验的优点和局限性
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 has several advantages and limitations for lab experiments. Some of the advantages include:
- High potency and selectivity: this compound 41-2272 is a highly potent and selective activator of sGC, which allows for precise modulation of cGMP levels.
- Versatility: this compound 41-2272 can be used in a wide range of experimental models, including in vitro cell culture assays, ex vivo tissue preparations, and in vivo animal models.
- Availability: this compound 41-2272 is commercially available from several suppliers, which makes it easily accessible for researchers.
Some of the limitations of this compound 41-2272 include:
- Cost: this compound 41-2272 is relatively expensive compared to other research chemicals, which may limit its use in some labs.
- Stability: this compound 41-2272 is sensitive to light and air, and may degrade over time, which requires careful storage and handling.
- Specificity: this compound 41-2272 is a specific activator of sGC, and may not be suitable for experiments that require modulation of other signaling pathways.
未来方向
There are several future directions for the research on 1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272, including:
- Development of novel sGC activators: The discovery of new sGC activators with improved potency, selectivity, and pharmacokinetic properties may lead to the development of more effective therapies for cardiovascular diseases, pulmonary hypertension, and cancer.
- Combination therapy: The combination of this compound 41-2272 with other drugs that target different signaling pathways may enhance its therapeutic efficacy and reduce the risk of side effects.
- Mechanistic studies: Further investigation of the molecular mechanisms underlying the effects of this compound 41-2272 on sGC signaling may provide insights into the pathophysiology of various diseases and inform the development of new therapeutic strategies.
- Clinical trials: The results of preclinical studies on this compound 41-2272 need to be validated in clinical trials to determine its safety and efficacy in humans.
合成方法
The synthesis of 1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 involves several steps, starting from 4-ethyl-2-methylphenol and 3-chloropyridazine. The intermediate product is then reacted with butylamine and ethyl isocyanate to form the final product. The overall yield of the synthesis is around 40%.
科学研究应用
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide 41-2272 has been widely used in scientific research to investigate the role of sGC in various physiological and pathological conditions. For example, this compound 41-2272 has been shown to improve cardiac function and reduce myocardial infarct size in animal models of heart failure and ischemia-reperfusion injury. In addition, this compound 41-2272 has been found to inhibit the proliferation and migration of cancer cells, suggesting its potential as an anticancer agent.
属性
IUPAC Name |
1-butyl-N-[4-(ethylcarbamoyl)-2-methylphenyl]-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O3/c1-4-6-11-23-17(24)10-9-16(22-23)19(26)21-15-8-7-14(12-13(15)3)18(25)20-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,20,25)(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRTQIEUNXBRCFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C=CC(=N1)C(=O)NC2=C(C=C(C=C2)C(=O)NCC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(E)-3-[1-(4-chlorophenyl)-3,5-dimethylpyrazol-4-yl]-2-cyanoprop-2-enoic acid](/img/structure/B7646387.png)

![4-(1,1-dioxo-1,2-thiazolidin-2-yl)-N-[2-(4-methylphenoxy)ethyl]benzamide](/img/structure/B7646400.png)
![2-[[1-(Difluoromethyl)benzimidazol-2-yl]methyl]-6-phenylpyridazin-3-one](/img/structure/B7646404.png)
![N-[2-[4-(phenylsulfamoyl)phenyl]ethyl]acetamide](/img/structure/B7646412.png)

![3-cyano-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B7646422.png)
![N-[4-(2-anilino-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B7646431.png)




![N-[[5-(4-chlorophenyl)-1,3-oxazol-2-yl]methyl]-3-fluoro-4-methoxyaniline](/img/structure/B7646481.png)
![2-(methoxymethyl)-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]aniline](/img/structure/B7646487.png)